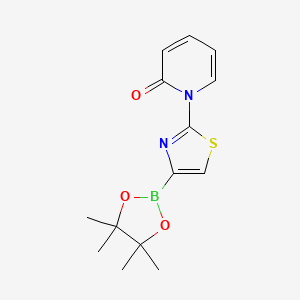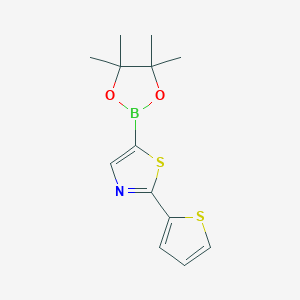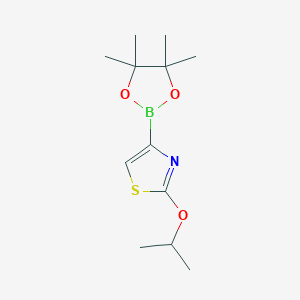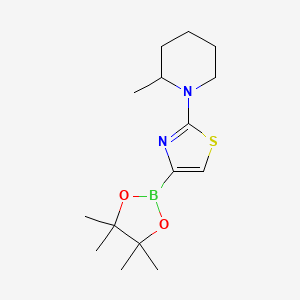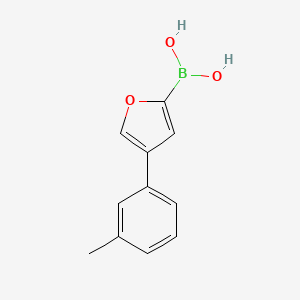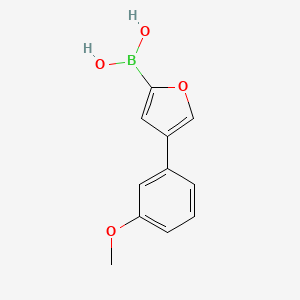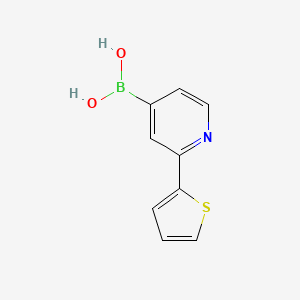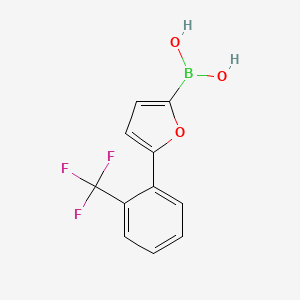
5-(2-Trifluoromethylphenyl)furan-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Trifluoromethylphenyl)furan-2-boronic acid (TFPFBA) is a boronic acid derivative of 5-(2-trifluoromethylphenyl)furan-2-ol, which is a useful synthetic building block in organic synthesis. It is used in a variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. TFPFBA is also used in scientific research applications, such as enzyme inhibition and protein-ligand binding studies.
Scientific Research Applications
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450 and β-glucuronidase, and as a ligand in protein-ligand binding studies. It has also been used to study the structure and function of proteins, including G-protein-coupled receptors and histone-modifying enzymes.
Mechanism of Action
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is an inhibitor of enzymes, such as cytochrome P450 and β-glucuronidase, by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from binding to its substrate, thus inhibiting its activity. In protein-ligand binding studies, this compound binds to the active site of the protein, which can then be used to study the structure and function of the protein.
Biochemical and Physiological Effects
This compound has been used in a variety of studies to investigate the biochemical and physiological effects of enzyme inhibition and protein-ligand binding. For example, it has been used to study the effects of cytochrome P450 inhibition on the metabolism of drugs, as well as the effects of protein-ligand binding on signal transduction pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2-Trifluoromethylphenyl)furan-2-boronic acid in lab experiments is its high selectivity and specificity for enzymes and proteins. This makes it an ideal tool for studying the structure and function of enzymes and proteins. However, this compound is not always suitable for all types of experiments, as it can be toxic and may interfere with the activity of other enzymes and proteins.
Future Directions
There are a number of possible future directions for the use of 5-(2-Trifluoromethylphenyl)furan-2-boronic acid in scientific research. These include the use of this compound in drug design, as well as its use in studies of enzyme kinetics and protein-ligand binding. Additionally, this compound could be used to study the effects of enzyme inhibition and protein-ligand binding on signal transduction pathways. Furthermore, this compound could be used to study the effects of enzyme inhibition on the metabolism of drugs, as well as the effects of protein-ligand binding on drug efficacy. Finally, this compound could be used to investigate the effects of enzyme inhibition on the structure and function of proteins.
Synthesis Methods
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is synthesized from 5-(2-trifluoromethylphenyl)furan-2-ol and boron trifluoride etherate (BF3·OEt2). The reaction proceeds through an SN2 mechanism, with the boron trifluoride etherate acting as a Lewis acid and the 5-(2-trifluoromethylphenyl)furan-2-ol as a nucleophile. The reaction is typically carried out in anhydrous dichloromethane at room temperature and yields a white solid product.
properties
IUPAC Name |
[5-[2-(trifluoromethyl)phenyl]furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)12(16)17/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOLYZRKTXWYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

